molecular formula C19H19N3O3S B2484589 N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide CAS No. 895467-93-3

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide

Cat. No. B2484589
CAS RN: 895467-93-3
M. Wt: 369.44
InChI Key: UXSORVQGNSGURE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives involves converting various organic acids into corresponding esters, hydrazides, and finally the target compounds through reactions with N-(5-chloro-2-methoxyphenyl)-4-bromobutanamide in the presence of N,N-dimethylformamide (DMF) and sodium hydride (NaH) (Aziz‐ur‐Rehman et al., 2016).

Molecular Structure Analysis

Crystal structure and Hirshfeld surface analysis of similar compounds, such as 5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, reveal intricate details of their molecular geometry, including crystallization in specific systems and the presence of three-dimensional networks formed by hydrogen bonds (Kumara et al., 2017).

Chemical Reactions and Properties

The compound's synthesis process, involving steps such as cyclization and nucleophilic substitution, indicates its reactive nature and ability to undergo various chemical transformations to yield biologically active derivatives.

Physical Properties Analysis

Although specific data on "N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide" was not directly found, related compounds' synthesis and structural analysis provide insights into their physical properties, such as solubility and crystallization behavior, which are crucial for understanding their chemical and biological functionalities.

Chemical Properties Analysis

The chemical properties of these compounds, including their reactivity with different chemical agents and the formation of various derivatives, highlight their potential for diverse applications in pharmaceuticals and materials science. Their interactions with biological targets can be inferred from their structural features and synthesis pathways.

For a detailed exploration of related compounds and their comprehensive analysis, the cited references provide a wealth of knowledge on their synthesis, molecular structure, and properties (Aziz‐ur‐Rehman et al., 2016); (Kumara et al., 2017).

properties

IUPAC Name

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-methylphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-13-6-8-16(9-7-13)26-11-10-17(23)20-19-22-21-18(25-19)14-4-3-5-15(12-14)24-2/h3-9,12H,10-11H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSORVQGNSGURE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide

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